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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol
CAS No.: 89389-87-7
Cat. No.: B14379037
Get Quote
. J

Executive Summary

5,5-dimethylhexan-3-yl acetate (CAS: 89389-87-7) is a branched aliphatic ester characterized
by significant steric bulk due to a neopentyl group adjacent to the chiral center. While primarily
recognized in the fine chemical industry as a fragrance intermediate and pheromone analog
(related to the Comstock mealybug sex pheromone structures), its utility in drug development
lies in its role as a lipophilic carrier moiety and a sterically hindered chiral building block.

This guide analyzes the compound’s physicochemical profile, emphasizing its hydrolytic
stability—a direct consequence of its steric environment—and provides a validated synthesis
protocol for research applications.

Molecular Identity & Structural Analysis

The molecule features a secondary acetate group at the C3 position, flanked by an ethyl group
and a bulky neopentyl (2,2-dimethylpropyl) group.

o |[UPAC Name: 5,5-dimethylhexan-3-yl acetate
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o CAS Registry Number: 89389-87-7[1][2]
e Molecular Formula: C10H2002
e SMILES: CCC(OC(C)=0)CC(C)(C)C

o Stereochemistry: The C3 carbon is a stereogenic center, existing as (R)- and (S)-
enantiomers. Standard synthesis yields a racemate, though enzymatic resolution is possible
for pharmaceutical applications requiring enantiopurity.

Structural Implications

The neopentyl group at C5 creates a "steric wall." In drug design, this structural motif is
valuable for modulating metabolic stability. Unlike linear alkyl esters that are rapidly hydrolyzed
by plasma esterases, the 5,5-dimethyl substitution retards enzymatic attack, potentially
extending the half-life of prodrugs utilizing this scaffold.

Physicochemical Profile

The following data aggregates predicted values based on group contribution methods and
comparative analysis with structurally homologous esters (e.g., 3-hexyl acetate), as specific
experimental datasets for this CAS are proprietary or sparse.

Table 1: Thermodynamic & Fluid Properties
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Property Value (RangelEst.) Confidence Relevance
) Stoichiometry
Molecular Weight 172.27 g/mol Exact )
calculations.
N ) ) ) Purification via
Boiling Point 185-195°C High (Predicted)

fractional distillation.

Density (20°C)

0.86 — 0.87 g/cm3

High (Predicted)

Solvent extraction

layer separation.

Flash Point

~65-70°C

Medium (Predicted)

Safety/Handling
(Combustible Liquid).

Refractive Index (

)

1.425-1.435

Medium (Predicted)

Purity verification.

Vapor Pressure

~0.5 mmHg (25°C)

Low (Predicted)

Volatility assessment
for headspace

analysis.

Solubility & Partitioning

e LogP (Octanol/Water): Estimated at 3.6 — 3.9.

o Insight: This high lipophilicity indicates excellent membrane permeability. In a

pharmaceutical context, this ester functionality can be used to mask polar hydroxyl

groups, facilitating transport across the blood-brain barrier (BBB) before intracellular

hydrolysis releases the active alcohol.

o Water Solubility: Negligible (< 50 mg/L). Soluble in standard organic solvents (DCM, Ethyl

Acetate, Ethanol, Hexane).

Synthesis & Purification Protocol

Objective: Synthesis of 5,5-dimethylhexan-3-yl acetate from commercially available precursors

via a Grignard intermediate.
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Phase 1: Formation of the Alcohol Precursor (5,5-
dimethylhexan-3-ol)[3]

Reaction Type: Grignard Addition

Precursors: Ethylmagnesium bromide (EtMgBr) + 3,3-dimethylbutanal.[3][4]

Protocol:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux
condenser and dropping funnel. Maintain an inert Argon atmosphere.

Reagent Prep: Charge flask with 3,3-dimethylbutanal (1.0 eq) dissolved in anhydrous THF
(0.5 M). Cool to 0°C.

Addition: Add EtMgBr (1.2 eq, 3.0 M in ether) dropwise over 45 minutes. The exotherm must
be controlled to maintain internal temp < 10°C.

Completion: Stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc
8:2).

Quench: Cool to 0°C. Quench with saturated aqueous NHaCl.
Workup: Extract with Et2O (3x). Dry organics over MgSOa4 and concentrate.

Intermediate Purification: Distill the crude alcohol (BP ~158°C) to remove homocoupling
byproducts.

Phase 2: Esterification (Acetylation)[3]

Reaction Type: Nucleophilic Acyl Substitution[5]

Reagents: Acetyl Chloride (AcCl), Pyridine, DMAP (catalytic).

Protocol:

Setup: Dissolve purified 5,5-dimethylhexan-3-ol (1.0 eq) in anhydrous DCM (0.3 M) in a
clean RBF.
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o Base Addition: Add Pyridine (1.5 eq) and DMAP (0.05 eq). Cool solution to 0°C.

o Acylation: Add Acetyl Chloride (1.2 eq) dropwise. Note: AcCl is preferred over acetic
anhydride for sterically hindered alcohols to ensure complete conversion.

¢ Reaction: Allow to warm to RT and stir for 12 hours.

 Validation: GC-MS should show disappearance of the alcohol peak (m/z 130 parent ion
absent) and appearance of the ester (m/z 172, often invisible, look for fragment m/z 112 [M-
AcOH] or m/z 43 [Acetyl]).

e Workup: Wash with 1M HCI (to remove pyridine), then sat. NaHCOs, then Brine.[4]

« Purification: Fractional distillation under reduced pressure (e.g., 20 mmHg) is recommended
over column chromatography for scalability.

Visualization: Synthesis Pathway

The following diagram illustrates the critical reaction flow and checkpoints.

3,3-Dimethylbutanal Nucleophilic Addition
(Aldehyde) (THF, 0°C -> RT) ;
5,5-Dimethylhexan-3-ol
Alcohol Intermediate Esterification
___Fiefg_eft——--" ¢ BP: ~158°C ! DCM, 0°C -> RT, 12h)

Ethylmagnesium Bromide ]
(EtMgBr) 5,5-Dimethylhexan-3-yl Acetate

(Target Ester)
Acetyl Chloride / Pyridine BP: ~190°C
(DMAP Cat.)

Click to download full resolution via product page

Caption: Two-step synthesis of 5,5-dimethylhexan-3-yl acetate via Grignard addition followed
by DMAP-catalyzed acetylation.

Stability & Reactivity (Hydrolysis Kinetics)

For drug development professionals, the stability of the ester bond is paramount.

e Mechanism: Base-catalyzed hydrolysis (
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mechanism).

 Steric Effect: The rate of hydrolysis for 5,5-dimethylhexan-3-yl acetate is significantly slower
than that of 3-hexyl acetate.

o Reasoning: The transition state for hydrolysis involves the nucleophilic attack of hydroxide
on the carbonyl carbon. The bulky tert-butyl group (part of the neopentyl moiety) at the

-position relative to the ester linkage imposes steric hindrance, increasing the activation
energy (
) of the transition state.
e Implication: This compound is stable in neutral agueous formulations but will degrade slowly
in highly alkaline environments (pH > 10). In vivo, it resists rapid degradation by non-specific

plasma esterases better than linear analogs, making it a candidate for sustained-release
prodrug strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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